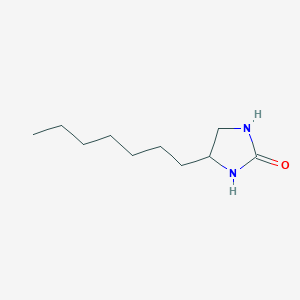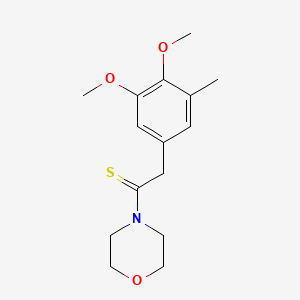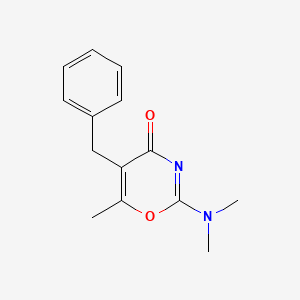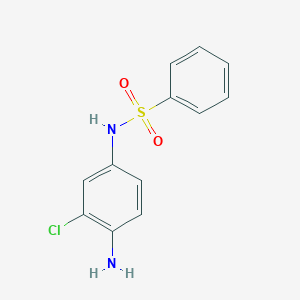![molecular formula C9H13F B14375804 1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene CAS No. 90014-01-0](/img/structure/B14375804.png)
1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Fluoromethyl)bicyclo[222]oct-2-ene is an organic compound with the molecular formula C9H13F It is a derivative of bicyclo[222]oct-2-ene, where a fluoromethyl group is attached to the bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene typically involves the fluorination of bicyclo[2.2.2]oct-2-ene. One common method is the reaction of bicyclo[2.2.2]oct-2-ene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in water or amines in an organic solvent.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxymethyl or aminomethyl derivatives.
Applications De Recherche Scientifique
1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions, where the fluoromethyl group acts as a probe.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism by which 1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene exerts its effects depends on the specific application. In biological systems, the fluoromethyl group can interact with enzymes or receptors, altering their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]oct-2-ene: The parent compound without the fluoromethyl group.
1-Methylbicyclo[2.2.2]oct-2-ene: A similar compound with a methyl group instead of a fluoromethyl group.
1-(Chloromethyl)bicyclo[2.2.2]oct-2-ene: A compound with a chloromethyl group instead of a fluoromethyl group.
Uniqueness: 1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it valuable in drug design and other applications.
Propriétés
Numéro CAS |
90014-01-0 |
|---|---|
Formule moléculaire |
C9H13F |
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
1-(fluoromethyl)bicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H13F/c10-7-9-4-1-8(2-5-9)3-6-9/h1,4,8H,2-3,5-7H2 |
Clé InChI |
VFDYVHNIOLVLJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C=C2)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate](/img/structure/B14375724.png)


![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)
![2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14375747.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)

![16-Oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14375769.png)


![6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14375786.png)

![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
